molecular formula C9H12BrN B13136811 1-(2-bromo-6-methylphenyl)-N-methylmethanamine

1-(2-bromo-6-methylphenyl)-N-methylmethanamine

Katalognummer: B13136811
Molekulargewicht: 214.10 g/mol
InChI-Schlüssel: NLTXJFRRFDJKCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-6-methylphenyl)-N-methylmethanamine is an organic compound with the molecular formula C9H12BrN. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a methylamine group. It is a derivative of aniline and is used in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-6-methylphenyl)-N-methylmethanamine typically involves the bromination of 2-methylaniline followed by methylation. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-6-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Production of nitroso or nitro compounds.

    Reduction: Generation of primary amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-6-methylphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-bromo-6-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylamine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Bromo-6-methylphenyl)-N-methylethanamine
  • 1-(2-Bromo-6-methylphenyl)-N-methylpropanamine
  • 1-(2-Bromo-6-methylphenyl)-N-methylbutanamine

Uniqueness

1-(2-Bromo-6-methylphenyl)-N-methylmethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H12BrN

Molekulargewicht

214.10 g/mol

IUPAC-Name

1-(2-bromo-6-methylphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H12BrN/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5,11H,6H2,1-2H3

InChI-Schlüssel

NLTXJFRRFDJKCQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)Br)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.